molecular formula C23H31Cl2N3O2 B8054814 RN-1 (dihydrochloride)

RN-1 (dihydrochloride)

Cat. No.: B8054814
M. Wt: 452.4 g/mol
InChI Key: WMHAFZOOUBPQRX-ZZYOSWMOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

RN-1 (dihydrochloride) is a potent, brain-penetrant, irreversible, and selective inhibitor of lysine-specific demethylase 1 (LSD1). It has an IC50 value of 70 nM and exhibits high selectivity for LSD1 over monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B) with IC50 values of 0.51 μM and 2.79 μM, respectively .

Preparation Methods

RN-1 (dihydrochloride) is synthesized through a series of chemical reactions involving specific reagents and conditionsThe industrial production methods are designed to ensure high purity and yield, often involving multiple purification steps to remove impurities .

Chemical Reactions Analysis

RN-1 (dihydrochloride) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

RN-1 (dihydrochloride) has a wide range of scientific research applications. In chemistry, it is used as a tool to study the inhibition of lysine-specific demethylase 1 (LSD1) and its effects on histone modification. In biology, it is used to investigate the role of LSD1 in gene expression and cellular processes. In medicine, RN-1 (dihydrochloride) is studied for its potential therapeutic applications in diseases such as cancer and sickle cell disease. It has been shown to induce fetal hemoglobin synthesis and reduce disease pathology in sickle cell disease models .

Mechanism of Action

RN-1 (dihydrochloride) exerts its effects by irreversibly inhibiting lysine-specific demethylase 1 (LSD1). This inhibition prevents the demethylation of histone proteins, leading to changes in gene expression and cellular processes. The molecular targets of RN-1 (dihydrochloride) include LSD1, and the pathways involved are related to histone modification and gene regulation .

Comparison with Similar Compounds

RN-1 (dihydrochloride) is unique in its high selectivity and potency as an LSD1 inhibitor. Similar compounds include other LSD1 inhibitors such as tranylcypromine and ORY-1001. RN-1 (dihydrochloride) stands out due to its ability to penetrate the blood-brain barrier and its irreversible inhibition mechanism. This makes it a valuable tool for studying the role of LSD1 in the brain and its potential therapeutic applications .

Properties

IUPAC Name

1-(4-methylpiperazin-1-yl)-2-[[(1S,2R)-2-(4-phenylmethoxyphenyl)cyclopropyl]amino]ethanone;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O2.2ClH/c1-25-11-13-26(14-12-25)23(27)16-24-22-15-21(22)19-7-9-20(10-8-19)28-17-18-5-3-2-4-6-18;;/h2-10,21-22,24H,11-17H2,1H3;2*1H/t21-,22+;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMHAFZOOUBPQRX-ZZYOSWMOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CNC2CC2C3=CC=C(C=C3)OCC4=CC=CC=C4.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)C(=O)CN[C@H]2C[C@@H]2C3=CC=C(C=C3)OCC4=CC=CC=C4.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
RN-1 (dihydrochloride)
Reactant of Route 2
Reactant of Route 2
RN-1 (dihydrochloride)
Reactant of Route 3
Reactant of Route 3
RN-1 (dihydrochloride)
Reactant of Route 4
Reactant of Route 4
RN-1 (dihydrochloride)
Reactant of Route 5
Reactant of Route 5
RN-1 (dihydrochloride)
Reactant of Route 6
Reactant of Route 6
RN-1 (dihydrochloride)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.